N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide
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Overview
Description
N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide is a complex organic compound that belongs to the benzothiazole family This compound is characterized by its unique structure, which includes a methoxy group and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide typically involves the condensation of appropriate benzothiazole derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For instance, the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in dimethyl formamide (DMF) has been reported .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification through recrystallization or chromatography to achieve the desired quality and consistency.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiazole derivatives with different functional groups, while substitution reactions can introduce new substituents to the benzothiazole ring.
Scientific Research Applications
N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where benzothiazole derivatives have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- N-[(2Z)-4-Methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene]-4-(1-piperidinylsulfonyl)benzamide
- N-[(2Z)-4,6-Dichloro-3-methyl-1,3-benzothiazol-2(3H)-ylidene]-4-(dimethylsulfamoyl)benzamide
- N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide
Uniqueness
N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C19H17N3O3S2 |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(3-oxo-1,2-benzothiazol-2-yl)butanamide |
InChI |
InChI=1S/C19H17N3O3S2/c1-25-12-8-9-14-16(11-12)26-19(20-14)21-17(23)7-4-10-22-18(24)13-5-2-3-6-15(13)27-22/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,20,21,23) |
InChI Key |
ABHSCNXWOLAOIB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)CCCN3C(=O)C4=CC=CC=C4S3 |
Origin of Product |
United States |
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